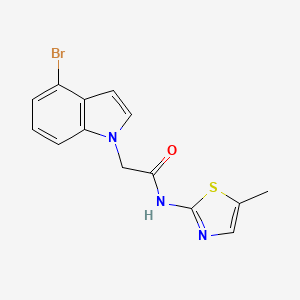
2-(4-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a brominated indole moiety and a thiazole ring, which are both important pharmacophores in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with α-haloketone under basic conditions.
Coupling Reaction: The brominated indole and the thiazole derivative are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the thiazole ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, 2-(4-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of indole and thiazole derivatives on biological systems. It can serve as a probe to investigate the interactions of these pharmacophores with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Indole and thiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a versatile compound for various industrial applications.
作用机制
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The thiazole ring can also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
2-(4-chloro-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Similar structure with a chlorine atom instead of bromine, which may result in different pharmacokinetic and pharmacodynamic properties.
2-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide: Lacks the methyl group on the thiazole ring, which may influence its binding interactions and stability.
Uniqueness
The presence of both the brominated indole and the methylated thiazole ring in 2-(4-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide makes it unique. These structural features can enhance its biological activity, binding affinity, and specificity compared to similar compounds.
属性
分子式 |
C14H12BrN3OS |
|---|---|
分子量 |
350.24 g/mol |
IUPAC 名称 |
2-(4-bromoindol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H12BrN3OS/c1-9-7-16-14(20-9)17-13(19)8-18-6-5-10-11(15)3-2-4-12(10)18/h2-7H,8H2,1H3,(H,16,17,19) |
InChI 键 |
WPZVRFURKRGAFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B14937312.png)
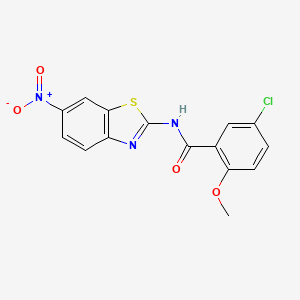
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B14937332.png)
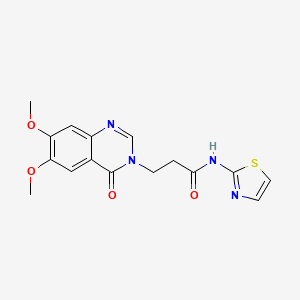
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14937346.png)
![1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14937355.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B14937357.png)
![2,2,2-trichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B14937359.png)
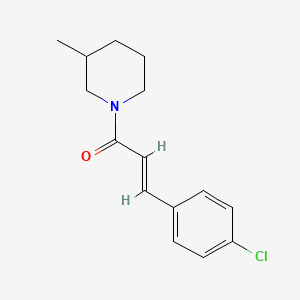
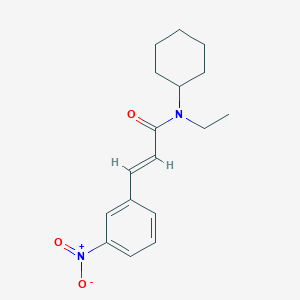
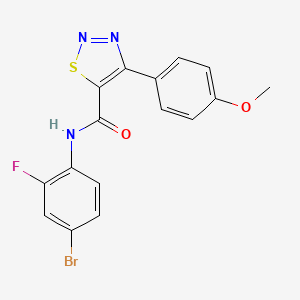
![4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B14937392.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B14937402.png)
